molecular formula C16H14N4O B3335898 5-methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 15095-26-8

5-methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B3335898
CAS No.: 15095-26-8
M. Wt: 278.31 g/mol
InChI Key: JTQLRUKDOAKGDM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-methyl-2-phenyl-4-phenyldiazenyl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-12-15(18-17-13-8-4-2-5-9-13)16(21)19-20(12)14-10-6-3-7-11-14/h2-11H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQLRUKDOAKGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1C2=CC=CC=C2)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303276
Record name 5-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15095-26-8
Record name NSC157682
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157682
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-2-PHENYL-4-PHENYLAZO-3-PYRAZOLIN-5-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. The reaction is carried out under reflux conditions in ethanol, followed by basic hydrolysis to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and various functionalized pyrazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

5-methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to changes in cellular functions and responses .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one
  • Molecular Formula : C₁₆H₁₄N₄O
  • Molecular Weight : 278.315 g/mol
  • CAS Numbers : 4314-14-1 (primary), 53847-70-4 (alternate)
  • Synonyms: Sudan Yellow 3G, 3-Methyl-1-phenyl-4-phenylazo-5-pyrazolone .

Structural Features :
The compound features a pyrazol-3-one core substituted with a methyl group at position 5, a phenyl group at position 1, and a phenyldiazenyl (azo) group at position 3. The azo group contributes to its chromophoric properties, making it relevant as a dye .

Comparison with Similar Pyrazol-3-one Derivatives

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Activities Reference
Target Compound 1-Ph, 4-Ph-diazenyl, 5-Me C₁₆H₁₄N₄O 278.315 Dye (Sudan Yellow 3G)
4-(((5-Hydroxy-3-methyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)(Ph)methyl)amino)-... 4-Azo, 5-Me, 1-Ph, additional amino linker C₂₈H₂₆N₆O₂ 478.56 VEGFR2/CDK-2 inhibition (anticancer)
4-(Substituted)-5-Methyl-2-Phenyl-1,2-Dihydro-3H-Pyrazol-3-one (5a-n) 4-R (varied: e.g., NH₂, OMe, Cl) C₁₆H₁₄N₂O 256.30 (base structure) Antioxidant activity
2-([1,1'-Biphenyl]-4-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one 2-Biphenyl, 5-Me C₁₇H₁₄N₂O 270.31 Intermediate for pharmaceuticals
4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one 4-Br, 1/5-Me, 2-CF₃-Ph C₁₃H₁₁BrF₃N₂O 356.14 Synthetic intermediate

Key Observations :

  • Substitution at Position 4: The target compound’s phenyldiazenyl group distinguishes it from analogs with bromo (e.g., ), amino (e.g., ), or hydroxy groups (e.g., ).
  • Bioactivity: Derivatives with amino or hydroxy substituents (e.g., ) exhibit biological activities (anticancer, antioxidant), whereas the target compound’s primary use is as a dye.

Analogues :

  • Antioxidant Derivatives (5a-n) : Prepared by reacting 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with formaldehyde and substituted amines .
  • VEGFR2/CDK-2 Inhibitors : Synthesized via multi-step routes involving hydrazine coupling and cyclization .
  • Brominated Derivatives : Achieved via halogenation under mild conditions (e.g., NBS in DCM) .

Reactivity Trends :

  • The azo group in the target compound undergoes reduction to form hydrazine derivatives, a pathway less common in halogenated or alkylated analogs .

Biological Activity

5-Methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities. This compound has attracted attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and inflammation.

  • Molecular Formula : C₁₆H₁₄N₄O
  • Molecular Weight : 278.31 g/mol
  • CAS Number : 15095-26-8

Synthesis

The synthesis of 5-methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one typically involves cyclocondensation reactions using ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine under reflux conditions in ethanol, followed by basic hydrolysis to yield the target compound .

Anticancer Properties

Research indicates that 5-methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one exhibits significant anticancer activity. A study demonstrated that this compound inhibits the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to interact with specific molecular targets may contribute to its efficacy against cancer .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies have reported moderate to good activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

The biological activity of 5-methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one is attributed to its interaction with various enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking their activity.
  • Cellular Interactions : It may interact with cellular receptors and signaling pathways, leading to altered cellular functions and responses .

Comparative Analysis

To better understand the unique properties of 5-methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one, a comparison with similar compounds is useful:

Compound NameStructure SimilarityBiological ActivityUnique Features
5-Amino-PyrazolesModerate similarityVersatile in organic synthesisKnown for broad medicinal applications
ThiadiazolesStructural resemblanceSignificant biological activitiesOften used in anti-inflammatory drugs
5-Methyl-PyrazolesHigh similarityAnticancer and antimicrobialUnique electronic properties

Case Study 1: Anticancer Activity

A study conducted on the effects of 5-methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one on leukemia cell lines showed that treatment resulted in a significant decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against multiple bacterial strains. Results indicated that it exhibited higher activity compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with diketones or substituted β-ketoesters. For example, refluxing 1-(2'-hydroxyphenyl)-3-(4"-methoxyphenyl)propan-1,3-dione with phenylhydrazine in a 3:1 ethanol/acetic acid mixture under reflux for 7 hours yields pyrazolone derivatives. Purification via silica gel chromatography and recrystallization (ethanol) achieves ~45% purity . Reaction stoichiometry, solvent polarity, and acid catalysis (e.g., acetic acid) critically influence regioselectivity and azo-group stability .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of the pyrazolone core and azo-group geometry, with dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups) . Complementary techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to identify proton environments (e.g., downfield shifts for hydroxyl protons at ~10–12 ppm) .
  • FT-IR : Stretching vibrations for C=O (~1650 cm1^{-1}) and N=N (~1450 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate of this compound, including abiotic/biotic degradation pathways?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Abiotic Studies : Assess hydrolysis (pH 5–9 buffers, 25–50°C), photolysis (UV-Vis irradiation), and adsorption (soil/water partition coefficients).
  • Biotic Studies : Use microbial consortia (e.g., activated sludge) to track metabolite formation via LC-HRMS.
  • Long-Term Monitoring : Deploy mesocosms to simulate real ecosystems and quantify bioaccumulation factors (BCFs) in aquatic organisms.

Q. What methodological approaches resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer : Discrepancies often arise from assay conditions or structural analogs. Standardize protocols using:

  • Antioxidant Assays : DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging with IC50_{50} values normalized to Trolox equivalents .
  • Pro-Oxidant Screening : Measure ROS (reactive oxygen species) generation in cell lines (e.g., HepG2) using dichlorofluorescein diacetate (DCFDA) .
  • Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., methoxy vs. nitro groups) on redox behavior .

Q. How can mechanistic studies elucidate the reactivity of the azo (N=N) group in this compound under varying pH and redox conditions?

  • Methodological Answer :

  • Electrochemical Analysis : Cyclic voltammetry (CV) in buffered solutions (pH 3–10) to identify reduction potentials linked to azo cleavage .
  • Computational Modeling : DFT (Density Functional Theory) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distributions and predict sites for nucleophilic/electrophilic attacks .
  • Kinetic Studies : Monitor N=N bond stability via UV-Vis spectroscopy under oxidative (H2 _2O2 _2) or reductive (Na2 _2S2 _2O4 _4) conditions .

Q. What methodologies are appropriate for assessing ecological and human health risks associated with this compound?

  • Methodological Answer : Adopt tiered risk assessment frameworks :

  • Tier 1 (Screening) : Estimate PNEC (Predicted No-Effect Concentration) using EC50_{50} data from Daphnia magna acute toxicity tests.
  • Tier 2 (Refined Analysis) : Conduct chronic exposure studies (28-day) in rodents to determine NOAEL (No Observed Adverse Effect Level).
  • Probabilistic Modeling : Use Monte Carlo simulations to integrate variability in exposure pathways (e.g., inhalation, dermal) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystal structures or spectroscopic data for this compound?

  • Methodological Answer : Cross-validate using:

  • Multi-Technique Alignment : Compare SCXRD data (e.g., bond lengths, angles) with computational predictions (Mercury Software) .
  • Batch Consistency : Replicate synthesis under identical conditions to rule out polymorphic variations.
  • Error Margins : Report statistical uncertainties (e.g., R-factors < 0.05 for XRD) and confidence intervals for NMR peak assignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 2
Reactant of Route 2
5-methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.